molecular formula C10H9F3O4S B13128586 4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate

4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate

Cat. No.: B13128586
M. Wt: 282.24 g/mol
InChI Key: QXQMGQCAVYYDQV-UHFFFAOYSA-N
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Description

4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate is a triflate ester characterized by an oxetane ring attached to a phenyl group. This compound is synthesized via reaction of the corresponding oxetane alcohol with triflic anhydride in dichloromethane, using pyridine as a base. The reaction proceeds at 25°C for 3 hours, followed by purification via flash column chromatography (20% EtOAc/hexane), yielding a white solid with high purity (84–90%) . The oxetane moiety introduces steric and electronic effects, making it valuable in specialized reactions such as lithium-catalyzed Friedel–Crafts alkylations .

Properties

Molecular Formula

C10H9F3O4S

Molecular Weight

282.24 g/mol

IUPAC Name

[4-(oxetan-3-yl)phenyl] trifluoromethanesulfonate

InChI

InChI=1S/C10H9F3O4S/c11-10(12,13)18(14,15)17-9-3-1-7(2-4-9)8-5-16-6-8/h1-4,8H,5-6H2

InChI Key

QXQMGQCAVYYDQV-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Nucleophilic Addition of Oxetan-3-one to Aryl Lithium Reagents

A key step involves the nucleophilic addition of oxetan-3-one to an aryl lithium intermediate derived from 4-bromophenyl derivatives. For example, 1-(benzyloxy)-4-bromobenzene is treated with n-butyllithium at low temperature (-78 °C) to form the aryl lithium species, which then reacts with oxetan-3-one to produce 3-(4-(benzyloxy)phenyl)oxetan-3-ol (an oxetane-substituted phenyl alcohol) in good yield (~70%) after chromatographic purification.

Reaction conditions summary:

Step Reagents/Conditions Yield (%) Notes
Formation of aryl lithium n-BuLi, THF, −78 °C 30 min stirring
Addition of oxetan-3-one Dropwise addition at −78 °C 45 min reaction
Workup and purification Quenching with water, extraction, chromatography 70 White solid, high purity

This method provides a reliable route to the oxetane-substituted phenyl alcohol intermediate, which is a precursor for triflation.

Alternative Oxetane Formation via Williamson Etherification and Friedel-Crafts

Other methods for oxetane ring formation include:

  • Williamson etherification of diol precursors using tris(dimethylamino)phosphine and carbon tetrachloride at low temperature, followed by nucleophilic displacement to form oxetane rings.
  • Friedel-Crafts type cyclization using lithium bis(trifluoromethanesulfonimide) and tetrabutylammonium hexafluorophosphate as catalysts to cyclize hydroxyphenyl oxetane derivatives.

These methods are more specialized and used depending on the substrate and desired substitution pattern.

Triflation of the Phenyl Hydroxyl Group

The final step to obtain 4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate involves converting the phenolic hydroxyl group into a triflate ester.

General Procedure for Triflate Formation

  • The phenolic oxetane intermediate is treated with triflic anhydride (trifluoromethanesulfonic anhydride) in the presence of a base such as pyridine.
  • Typical conditions involve adding pyridine first to the solution of the phenol, followed by slow addition of triflic anhydride at low temperature.
  • The reaction proceeds rapidly, forming the triflate ester, which can be isolated by standard aqueous workup and purification methods.

Typical triflation reaction conditions:

Reagent Equivalents Temperature Time Notes
Pyridine ~1.3 equiv 0 °C to room temp Minutes to 1 hour Acts as base and nucleophilic catalyst
Triflic anhydride ~1.0 equiv 0 °C to room temp Minutes to 1 hour Electrophilic triflation agent

This method is highly efficient and widely used for preparing aryl triflates, including those bearing oxetane substituents.

Summary Table of Preparation Methods

Step Method/Procedure Key Reagents/Conditions Yield/Outcome
1. Oxetane-substituted phenol Nucleophilic addition of oxetan-3-one to aryl lithium 4-bromophenyl derivative, n-BuLi, oxetan-3-one, THF, −78 °C ~70% isolated yield
2. Oxetane ring formation (alternative) Williamson etherification or Friedel-Crafts cyclization Tris(dimethylamino)phosphine, CCl4, lithium bis(trifluoromethanesulfonimide) Moderate to good yields
3. Triflation of phenol Reaction with triflic anhydride and pyridine Triflic anhydride, pyridine, 0 °C to RT High yield, efficient triflate formation

Chemical Reactions Analysis

Types of Reactions

4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate involves its reactivity due to the presence of the oxetane ring and the trifluoromethanesulfonate group. The oxetane ring can undergo ring-opening reactions, making it a versatile intermediate in chemical synthesis. The trifluoromethanesulfonate group is a good leaving group, facilitating substitution reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Trifluoromethanesulfonate Esters

Structural and Functional Group Variations

4-{3-[4-(Benzyloxy)phenyl]oxetan-3-yl}phenyl Trifluoromethanesulfonate
  • Substituents : Benzyloxy group on the oxetane-attached phenyl ring.
  • Synthesis Yield : 84–90% via triflation .
  • Applications : Demonstrated in Friedel–Crafts reactions, leveraging the oxetane’s strain for reactivity .
4-(Trifluoromethyl)phenyl Trifluoromethanesulfonate
  • Substituents : Para-trifluoromethyl group.
  • Purity : >93.0% (GC) .
  • Commercial Availability : Sold in 1g (¥8,000) and 5g (¥29,000) quantities .
  • Applications : Widely used as a leaving group in nucleophilic substitutions due to the electron-withdrawing trifluoromethyl group .
3,4-Difluorophenyl Trifluoromethanesulfonate
  • Substituents : 3,4-Difluoro substitution on the phenyl ring.
  • Purity : >92.0% (GC) .
  • Applications : Fluorinated triflates are often employed in cross-coupling reactions and material science .
4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate
  • Substituents : Methoxy and trimethylsilyl groups.
  • Physical Properties : Melting point 135.7°C, boiling point 300.8°C, vapor pressure 0.002 mmHg at 25°C .
  • Applications : Silicon-containing triflates are utilized in photolithography and as protective-group intermediates .
Iodonium-Based Triflates
  • Examples :
    • Phenyl[4-(trimethylsilyl)thiophen-3-yl]iodonium trifluoromethanesulfonate .
    • 4-(Trifluoromethyl)phenyliodonium trifluoromethanesulfonate .
  • Applications : Photoacid generators (PAGs) in semiconductor manufacturing and UV-curable resins .
Pharmaceutical Derivatives
  • Example: 4-({(3R)-7-cyano-4-[(4-methoxyphenyl)sulfonyl]-1-[(1-methyl-1H-imidazol-5-yl)methyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl}methyl)phenyl trifluoromethanesulfonate .
  • Applications : Intermediate in drug discovery, particularly for central nervous system (CNS) targets .

Key Comparative Data Table

Compound Name Substituents/Functional Groups Yield/Purity Key Applications References
4-{3-[4-(Benzyloxy)phenyl]oxetan-3-yl}phenyl triflate Oxetane, benzyloxy-phenyl 84–90% yield Friedel–Crafts reactions
4-(Trifluoromethyl)phenyl triflate Para-CF₃ >93.0% (GC) Organic synthesis, leaving groups
3,4-Difluorophenyl triflate 3,4-Difluoro >92.0% (GC) Cross-coupling, material science
4-Methoxy-2-(trimethylsilyl)phenyl triflate Methoxy, trimethylsilyl N/A (high purity) Photolithography, protective groups
Iodonium-based triflates Iodonium, aryl/thiophene ≥98.0% purity Photoacid generators (PAGs)
Insecticidal triflate (Compound 1-304) Hydrazono-methyl, chlorophenyl Synthesized stepwise Pesticides

Biological Activity

4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a trifluoromethanesulfonate group, which is known for enhancing biological activity through improved metabolic stability and membrane permeability. The presence of the oxetane ring adds to its structural uniqueness, potentially influencing its interactions with biological targets.

The mechanism of action for this compound involves:

  • Interaction with Enzymes : The trifluoromethyl group can participate in hydrogen bonding and pi-stacking interactions, enhancing binding affinity to various enzymes.
  • Inhibition of Cholinesterases : Preliminary studies indicate that similar compounds with trifluoromethyl groups exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases .
  • Antioxidant Activity : The compound may also act as a free radical scavenger, contributing to its protective effects against oxidative stress .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and its analogs:

Biological ActivityTarget Enzyme/Cell LineIC50 (µM)Reference
Inhibition of AChEHuman AChE19.2
Inhibition of BChEHuman BChE13.2
CytotoxicityMCF-7 Breast Cancer CellsModerate
Antioxidant ActivityDPPH Radical ScavengingEffective

Case Studies

  • Inhibitory Effects on Cholinesterases : A study evaluated various derivatives of phenyl trifluoromethanesulfonates, revealing that compounds with electron-withdrawing groups exhibited enhanced inhibition of AChE and BChE. The presence of the trifluoromethyl group significantly increased the potency against these enzymes, suggesting a similar trend may apply to this compound .
  • Antioxidant Properties : Research indicated that compounds with structural similarities to this compound showed promising antioxidant activities in vitro. These findings suggest potential applications in mitigating oxidative stress-related conditions .

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